Cas no 111550-48-2 (Benzaldehyde,4,4'-[1,2-ethanediylbis(oxy-2,1-ethanediyloxy)]bis-)
![Benzaldehyde,4,4'-[1,2-ethanediylbis(oxy-2,1-ethanediyloxy)]bis- structure](https://fr.kuujia.com/scimg/cas/111550-48-2x500.png)
111550-48-2 structure
Nom du produit:Benzaldehyde,4,4'-[1,2-ethanediylbis(oxy-2,1-ethanediyloxy)]bis-
Benzaldehyde,4,4'-[1,2-ethanediylbis(oxy-2,1-ethanediyloxy)]bis- Propriétés chimiques et physiques
Nom et identifiant
-
- Benzaldehyde,4,4'-[1,2-ethanediylbis(oxy-2,1-ethanediyloxy)]bis-
- 4,4'-(3,6-Dioxaoctanediyldioxy)dibenzaldehyde
- 4-[2-[2-[2-(4-formylphenoxy)ethoxy]ethoxy]ethoxy]benzaldehyde
- triethyleneglycol
- 4,4-(3,6-DIOXAOCTANEDIYLDIOXY)DIBENZAL
- 1,10-bis-(4-formylphenyl)-1,4,7,10-tetraoxadecane
- 4,4/'-(3,6-Dioxaoctanediyldioxy)dibenzaldehyde
- SCHEMBL8371513
- DTXSID10401307
- 4,4'-(((Ethane-1,2-diylbis(oxy))bis(ethane-2,1-diyl))bis(oxy))dibenzaldehyde
- 4-(2-{2-[2-(4-Formylphenoxy)ethoxy] ethoxy}ethoxy)benzaldehyde
- 111550-48-2
- 4,4'-[Ethane-1,2-diylbis(oxyethane-2,1-diyloxy)]dibenzaldehyde
-
- Piscine à noyau: InChI=1S/C20H22O6/c21-15-17-1-5-19(6-2-17)25-13-11-23-9-10-24-12-14-26-20-7-3-18(16-22)4-8-20/h1-8,15-16H,9-14H2
- La clé Inchi: SJNNZXIPFSRUJB-UHFFFAOYSA-N
- Sourire: C(OCCOC1C=CC(C=O)=CC=1)COCCOC1C=CC(C=O)=CC=1
Propriétés calculées
- Qualité précise: 358.14200
- Masse isotopique unique: 358.142
- Comptage atomique isotopique: 0
- Nombre de donneurs de liaisons hydrogène: 0
- Nombre de récepteurs de liaison hydrogène: 6
- Comptage des atomes lourds: 26
- Nombre de liaisons rotatives: 13
- Complexité: 337
- Nombre d'unités de liaison covalente: 1
- Nombre de stéréocentres atomiques définis: 0
- Nombre non défini de stéréocentres atomiques: 0
- Nombre de centres stéréoscopiques d'obligations fixes: 0
- Nombre indéfini de centres stéréoscopiques bond: 0
- Le xlogp3: 1.7
- Surface topologique des pôles: 71.1A^2
Propriétés expérimentales
- Le PSA: 71.06000
- Le LogP: 2.80260
Benzaldehyde,4,4'-[1,2-ethanediylbis(oxy-2,1-ethanediyloxy)]bis- PrixPlus >>
Entreprises | No. | Nom du produit | Cas No. | Pureté | Spécifications | Prix | Temps de mise à jour | Enquête |
---|---|---|---|---|---|---|---|---|
1PlusChem | 1P0082OC-1g |
Benzaldehyde,4,4'-[1,2-ethanediylbis(oxy-2,1-ethanediyloxy)]bis- |
111550-48-2 | 95% | 1g |
$2338.00 | 2025-02-22 | |
1PlusChem | 1P0082OC-100mg |
Benzaldehyde,4,4'-[1,2-ethanediylbis(oxy-2,1-ethanediyloxy)]bis- |
111550-48-2 | 95% | 100mg |
$255.00 | 2025-02-22 | |
eNovation Chemicals LLC | Y1239644-100mg |
Benzaldehyde,4,4'-[1,2-ethanediylbis(oxy-2,1-ethanediyloxy)]bis- |
111550-48-2 | 95% | 100mg |
$500 | 2025-02-25 | |
eNovation Chemicals LLC | Y1239644-1g |
Benzaldehyde,4,4'-[1,2-ethanediylbis(oxy-2,1-ethanediyloxy)]bis- |
111550-48-2 | 95% | 1g |
$3695 | 2024-06-07 | |
A2B Chem LLC | AD75916-1g |
Benzaldehyde,4,4'-[1,2-ethanediylbis(oxy-2,1-ethanediyloxy)]bis- |
111550-48-2 | 95% | 1g |
$2250.00 | 2024-04-20 | |
A2B Chem LLC | AD75916-100mg |
Benzaldehyde,4,4'-[1,2-ethanediylbis(oxy-2,1-ethanediyloxy)]bis- |
111550-48-2 | 95% | 100mg |
$245.00 | 2024-04-20 | |
eNovation Chemicals LLC | Y1239644-100mg |
Benzaldehyde,4,4'-[1,2-ethanediylbis(oxy-2,1-ethanediyloxy)]bis- |
111550-48-2 | 95% | 100mg |
$475 | 2024-06-07 | |
eNovation Chemicals LLC | Y1239644-1g |
Benzaldehyde,4,4'-[1,2-ethanediylbis(oxy-2,1-ethanediyloxy)]bis- |
111550-48-2 | 95% | 1g |
$3910 | 2025-02-19 | |
SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1811976-100mg |
4-(2-{2-[2-(4-Formylphenoxy)Ethoxy] ethoxy}ethoxy)benzaldehyde |
111550-48-2 | 98% | 100mg |
¥12204.00 | 2024-08-09 | |
eNovation Chemicals LLC | Y1239644-1g |
Benzaldehyde,4,4'-[1,2-ethanediylbis(oxy-2,1-ethanediyloxy)]bis- |
111550-48-2 | 95% | 1g |
$3910 | 2025-02-25 |
Benzaldehyde,4,4'-[1,2-ethanediylbis(oxy-2,1-ethanediyloxy)]bis- Littérature connexe
-
Naresh D. Sanandiya RSC Adv., 2016,6, 92953-92961
-
Xinyu Zhao,Mei Chee Tan J. Mater. Chem. C, 2015,3, 10207-10214
-
Jian Jiang,Yuanyuan Li,Jinping Liu,Xintang Huang Nanoscale, 2011,3, 45-58
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Kazuto Mori,Tetsuya Kodama,Takeshi Baba,Satoshi Obika Org. Biomol. Chem., 2011,9, 5272-5279
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Chuei-Jhih Chiou,Bing-Jian Sun,A. H. H. Chang Phys. Chem. Chem. Phys., 2015,17, 7838-7847
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